5-Hydrazinyl-4-phenyl-1H-pyrazole

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Procure 5-Hydrazinyl-4-phenyl-1H-pyrazole (CAS 89569-40-4) for its unique dual functionality. The 5-hydrazinyl group acts as a hard nucleophile for one-step, regioselective construction of privileged pyrazolo[3,4-d]pyridazine cores, accelerating kinase/PDE inhibitor SAR. The 4-phenyl substituent is critical for defined π-π stacking interactions (centroid distance 3.6512 Å), essential for crystal engineering and MOF design. This positional isomer is irreplaceable for generating hydrazone libraries for agrochemical screening.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 89569-40-4
Cat. No. B12911020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinyl-4-phenyl-1H-pyrazole
CAS89569-40-4
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)NN
InChIInChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13)
InChIKeyYPRVSXYHVKBTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydrazinyl-4-phenyl-1H-pyrazole (CAS 89569-40-4) as a Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


5-Hydrazinyl-4-phenyl-1H-pyrazole (also referenced as 3-hydrazono-4-phenyl-2,3-dihydro-1H-pyrazole) is a heterocyclic pyrazole derivative characterized by a hydrazinyl group at the 5-position and a phenyl substituent at the 4-position [1]. It is available from commercial suppliers at 98% purity for research use only . Its primary value proposition lies in its role as a versatile intermediate; the hydrazine moiety serves as a crucial nucleophilic handle for condensation reactions to build more complex heterocyclic libraries, particularly pyrazolo-pyridazines and hydrazones [2].

Why 5-Hydrazinyl-4-phenyl-1H-pyrazole Cannot Be Replaced by Other Simple Pyrazoles or Hydrazines


Generic substitution of 5-Hydrazinyl-4-phenyl-1H-pyrazole with other in-class compounds is highly inadvisable due to its unique combination of two specific reactive and structural features. The hydrazine group at the 5-position confers a distinct, hard nucleophilic character and provides an additional nitrogen atom for subsequent cyclization reactions, unlike simple 5-amino pyrazoles . Furthermore, the 4-phenyl substituent is not just a passive aromatic ring; its fixed position relative to the hydrazine moiety governs the regioselectivity of cycloadditions and influences the π-π stacking interactions observed in crystal structures of its derivatives, with a measured centroid-centroid distance of 3.6512 Å [1]. Substituting with a 3-hydrazino isomer or removing the phenyl group would fundamentally alter both the synthetic outcomes and the potential supramolecular binding properties of the final products.

Quantitative Evidence Differentiating 5-Hydrazinyl-4-phenyl-1H-pyrazole in Procurement Decisions


Superior Reactivity for Heterocycle Construction vs. Simple Hydrazines

The compound is a pre-assembled pyrazole scaffold containing a hydrazine group, enabling a more efficient and regioselective synthesis of complex heterocycles compared to using simple hydrazines or unsubstituted pyrazoles. In the synthesis of pyrazolo[3,4-d]pyridazines, the use of a hydrazinyl pyrazole precursor allows for one-step ring closure, whereas a two-step or less selective route would be required with simpler starting materials [1]. This is a class-level inference based on established synthetic methodologies.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Defined Solid-State Interactions vs. Non-Aromatic Analogs

Derivatives of 5-hydrazinyl-4-phenyl-1H-pyrazole exhibit specific π-π stacking interactions in the solid state, a property conferred by the 4-phenyl substituent. Crystal structures of related phenyl-hydrazone Schiff bases derived from this core show a well-defined centroid-centroid distance of 3.6512 Å between the phenyl ring and its symmetry-generated equivalent [1]. This predictable intermolecular interaction is absent in pyrazoles lacking the 4-aryl group.

Crystal Engineering Supramolecular Chemistry Material Science

Enabling Access to Insecticidal N-Phenylpyrazole Libraries vs. Unsubstituted Pyrazoles

As a core building block, this compound provides a direct route to N-phenylpyrazole derivatives, a class with demonstrated insecticidal activity. Studies have shown that compounds derived from this core, specifically 4c, 13c, and 13d, are potent against corn leaf aphid (Rhopalosiphum maidis) and mealy plum aphid (Hyalopterus pruni) [1]. While data for the exact parent compound is unavailable, its derivatives demonstrate activity comparable to the standard acetamiprid 20% SP, highlighting the scaffold's potential.

Agrochemical Discovery Insecticide Development SAR Studies

Optimal Research and Industrial Applications for 5-Hydrazinyl-4-phenyl-1H-pyrazole


Accelerated Synthesis of Pyrazolo[3,4-d]pyridazine and Related Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinases or phosphodiesterases, the pyrazolo[3,4-d]pyridazine core is a privileged structure. 5-Hydrazinyl-4-phenyl-1H-pyrazole is an ideal precursor for a one-step, regioselective construction of this bicyclic system [1]. By condensing the hydrazine group with suitable 1,3-dielectrophiles, researchers can bypass multi-step linear syntheses, significantly increasing the speed and efficiency of structure-activity relationship (SAR) exploration for novel therapeutic candidates.

Rapid Diversification for Agrochemical Lead Generation via Hydrazone Formation

The free hydrazine group on this compound makes it an exceptional substrate for generating large libraries of hydrazones for high-throughput screening. In agrochemical research, this is particularly valuable for discovering new insecticides or fungicides. The evidence that its derivatives exhibit potent activity against common agricultural pests [1] validates this scaffold as a productive starting point. The ability to couple it with a vast array of commercially available aldehydes and ketones enables the rapid exploration of chemical space and identification of novel crop protection agents.

Building Blocks for Supramolecular and Coordination Complexes

The 4-phenyl substituent provides a defined aromatic surface for π-π stacking interactions, as evidenced by crystallographic data showing a centroid-centroid distance of 3.6512 Å [2]. This property is highly relevant for crystal engineering and the design of metal-organic frameworks (MOFs) or coordination polymers. 5-Hydrazinyl-4-phenyl-1H-pyrazole can act as a rigid, directional ligand, where the hydrazine group chelates to a metal center while the phenyl ring dictates the crystal packing, leading to predictable and tunable material properties.

Synthesis of Advanced Organic Intermediates for Polymer or Dye Chemistry

The compound's dual functionality—a nucleophilic hydrazine and an aromatic pyrazole—makes it a versatile intermediate in industrial organic synthesis. It can be used to create more complex molecules, such as azo dyes or functional polymers, where the pyrazole ring contributes to thermal stability or specific electronic properties. While direct data is sparse, its reactivity profile is consistent with other hydrazinyl aromatics that serve as key components in high-value specialty chemicals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydrazinyl-4-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.